Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
Overview
Description
“Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate” is a chemical compound . It is also known as CP-724714.
Molecular Structure Analysis
The molecular formula of “Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate” is C12H10ClFN2O2 . The molecular weight is 268.67 .Physical And Chemical Properties Analysis
The predicted density of “Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate” is 1.357±0.06 g/cm3 . The predicted boiling point is 360.9±42.0 °C . The melting point and flash point are not available .Scientific Research Applications
Chemical Interactions and Structural Analysis
- C⋯π Interaction : An unusual C⋯π interaction of the non-hydrogen bond type was found in a similar compound, showcasing the potential for electrostatic interactions that could influence the molecular structure and reactivity of Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate (Zhang et al., 2012).
- N⋯π and O⋯π Interactions : The compound demonstrated rare N⋯π and O⋯π interactions, suggesting its unique role in crystal packing and the formation of specific molecular structures (Zhang et al., 2011).
Synthesis and Reactivity
- Synthesis Techniques : Studies have shown efficient synthesis methods for related fluorinated compounds, highlighting the versatility and reactivity of Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate in forming complex structures (Pomeisl et al., 2007).
- Reactivity with Diamines : Research indicates its stereoselective reaction with 1,2-diamines, potentially leading to the formation of imidazoles and imidazolines, which could have implications for synthesizing compounds with biological activity (Lönnqvist et al., 2002).
Potential Applications
- Radioprotective and Chemoprotective Properties : Although directly not related to Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate, the study of similar compounds like aminophosphorothioates provides insights into potential applications in cancer therapy, emphasizing the importance of understanding chemical reactivity and interactions (Ishimaru, 1982).
- Synthesis of Complex Molecules : The ability to create structurally diverse and complex molecules, such as imidazoles, from reactions with diamines, presents Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate as a valuable precursor in pharmaceutical and material science research.
properties
IUPAC Name |
ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSJQUTUDNNLJ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)F)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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